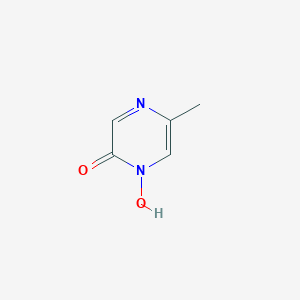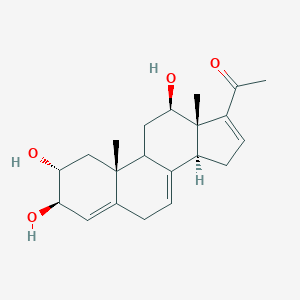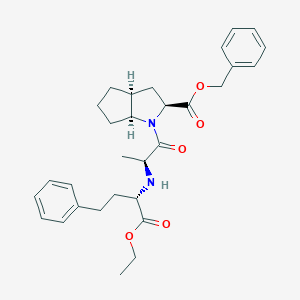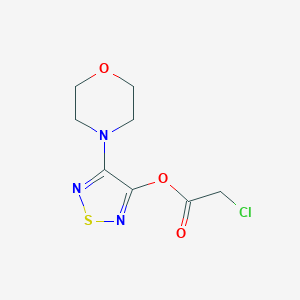
4-Morpholin-4-yl-1,2,5-thiadiazol-3-yl chloroacetate
Descripción general
Descripción
Synthesis Analysis The synthesis of 4-Morpholin-4-yl-1,2,5-thiadiazol-3-yl chloroacetate involves complex chemical reactions, typically initiated by combining morpholine derivatives with thiadiazole precursors. Although specific synthesis details for this compound are scarce, related compounds such as 4-(1,3-Thiazol-2-yl)morpholine derivatives have been synthesized and explored for their biological activities, indicating a potential pathway involving the incorporation of morpholine and thiadiazole functionalities into a single molecule (Alexander et al., 2008).
Molecular Structure Analysis The molecular structure of related thiadiazole derivatives has been extensively studied, providing insights into the spatial arrangement and electronic configuration of these molecules. For instance, spectroscopic and crystal structure analyses have been conducted on similar compounds, revealing the importance of intermolecular interactions in defining their structural integrity (Banu et al., 2013).
Chemical Reactions and Properties Thiadiazole derivatives participate in a variety of chemical reactions, including cycloadditions and nucleophilic substitutions, demonstrating their reactivity and potential for further chemical modification. These reactions are influenced by the thiadiazole core's electronic properties and its interaction with different chemical reagents (Boyd, Norris, & Lindley, 1976).
Physical Properties Analysis The physical properties of thiadiazole derivatives, such as solubility, melting point, and crystallinity, are critical for their application in various fields. These properties are determined by the molecular structure and the nature of substituents attached to the thiadiazole ring (Biswas, Yap, & Dey, 2009).
Aplicaciones Científicas De Investigación
Antibacterial Properties
- A study by Mali, Sawant, Chaudhari, and Mandewale (2019) synthesized a derivative of 4-Morpholin-4-yl-1,2,5-thiadiazol-3-yl chloroacetate and tested its in vitro antibacterial inhibition, finding moderate inhibition against Mycobacteria tuberculosis. This study implies potential applications in medicinal fields, particularly in combating bacterial infections (Mali, Sawant, Chaudhari, & Mandewale, 2019).
Synthesis and Bioactivity
- Shiradkar and Kale (2006) conducted research on the synthesis of certain derivatives, including 4-Morpholin-4-yl-1,2,5-thiadiazol-3-yl chloroacetate, and their antimicrobial properties. The study highlighted the potential of these compounds in combating bacterial and fungal infections (Shiradkar & Kale, 2006).
Enzymatic Resolution
- A research by Kamal, Krishnaji, and Khan (2008) focused on the lipase-catalyzed resolution of a compound related to 4-Morpholin-4-yl-1,2,5-thiadiazol-3-yl chloroacetate, suggesting its utility in preparing enantiomerically enriched compounds (Kamal, Krishnaji, & Khan, 2008).
Antimicrobial and Antiurease Activities
- Bektaş, Ceylan, Demirbas, Alpay‐Karaoglu, and Sökmen (2012) explored the antimicrobial and antiurease activities of new morpholine derivatives, including compounds related to 4-Morpholin-4-yl-1,2,5-thiadiazol-3-yl chloroacetate. These findings point towards potential applications in pharmaceutical fields (Bektaş et al., 2012).
Antimicrobial Studies
- Asundaria, Patel, Mehta, and Patel (2010) synthesized derivatives of 4-Morpholin-4-yl-1,2,5-thiadiazol-3-yl chloroacetate and evaluated their antibacterial and antifungal activities, showing potential in treating bacterial and fungal infections (Asundaria, Patel, Mehta, & Patel, 2010).
Preparation for Medicinal Applications
- Belanger (1978) reported on the preparation of acidic metabolites of timolol using 3-chloro-4-(4-morpholinyl)-1,2,5-thiadiazol, suggesting a role in creating active pharmaceutical ingredients (Belanger, 1978).
Synthesis and Medicinal Chemistry
- Pevzner, Maadadi, and Petrov (2015) studied the synthesis of compounds including 4-Morpholin-4-yl-1,2,5-thiadiazol-3-yl chloroacetate derivatives, suggesting their potential in developing novel therapeutic agents (Pevzner, Maadadi, & Petrov, 2015).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . The precautionary statements include P271 (use only outdoors or in a well-ventilated area), P261 (avoid breathing dust/fume/gas/mist/vapors/spray), and P280 (wear protective gloves/protective clothing/eye protection/face protection) .
Propiedades
IUPAC Name |
(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl) 2-chloroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O3S/c9-5-6(13)15-8-7(10-16-11-8)12-1-3-14-4-2-12/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTJSHZDMNOSEFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NSN=C2OC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90650391 | |
| Record name | 4-(Morpholin-4-yl)-1,2,5-thiadiazol-3-yl chloroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Morpholin-4-yl-1,2,5-thiadiazol-3-yl chloroacetate | |
CAS RN |
914637-95-9, 110638-01-2 | |
| Record name | 4-(4-Morpholinyl)-1,2,5-thiadiazol-3-yl 2-chloroacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=914637-95-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Morpholin-4-yl)-1,2,5-thiadiazol-3-yl chloroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(6E)-6-[(4-chloro-N-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B20242.png)
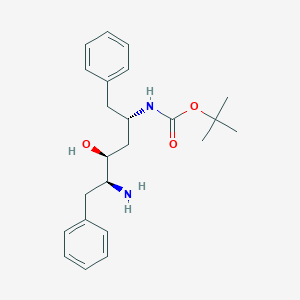
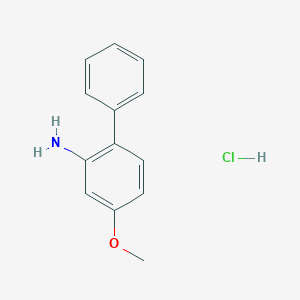
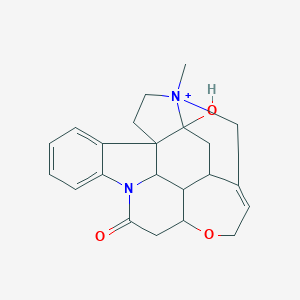
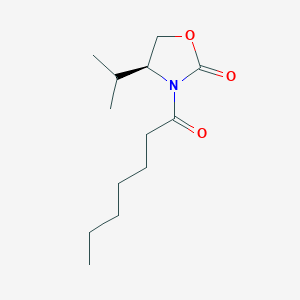
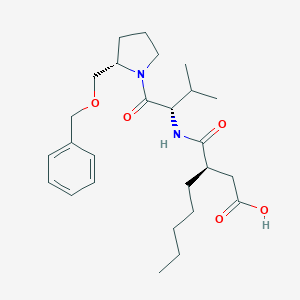
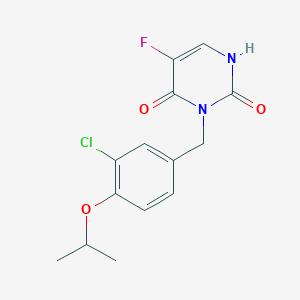
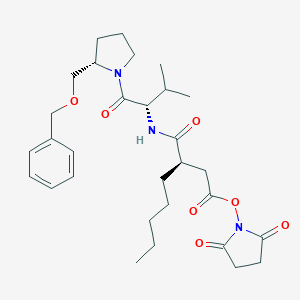
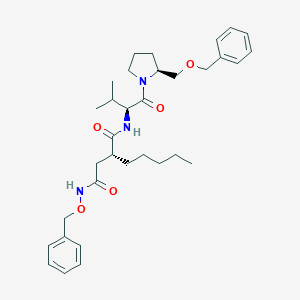
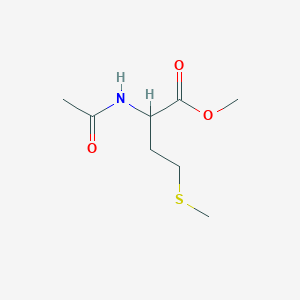
![1-(2-Amino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-caroxylic Acid](/img/structure/B20279.png)
